Oxidized Watasenia luciferin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

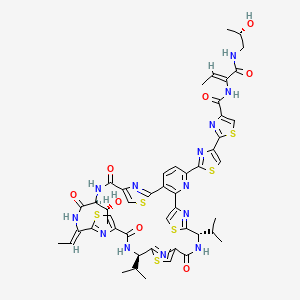

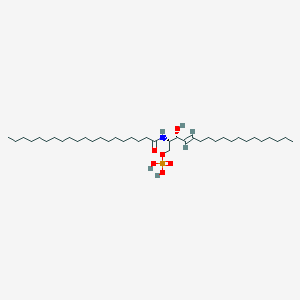

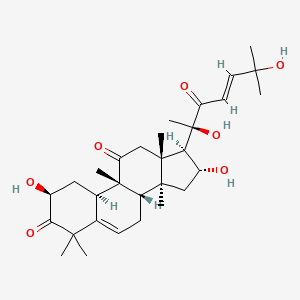

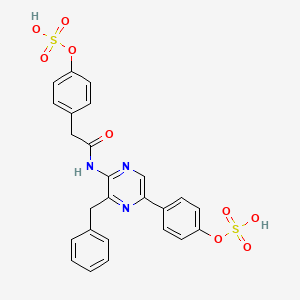

Oxidized Watasenia luciferin is a member of the class of pyrazines in which the pyrazine ring is substituted at positions 2, 3, and 5 by [4-(sulfooxy)phenyl]acetamido, benzyl, and 4-(sulfooxy)phenyl groups, respectively. It has a role as a member of oxidized luciferins. It is an aryl sulfate and a member of pyrazines. It is a conjugate acid of an this compound(2-).

Scientific Research Applications

Enzymatic Reactions and Bioluminescence

Oxidized Watasenia luciferin plays a critical role in enzymatic processes involving bioluminescence. The enzyme Watasenia-luciferin 2-monooxygenase catalyzes the reaction of Watasenia luciferin with oxygen, resulting in this compound, CO2, and light emission. This reaction is part of the family of oxidoreductases, which act on single donors with O2 as the oxidant, incorporating two atoms of oxygen into the substrate (Chimica, 2011).

Bioluminescence Mechanism in Firefly Squid

Watasenia scintillans, known as the firefly squid, produces blue light through luciferin-luciferase reactions involving ATP, Mg2+, and molecular oxygen. Studies using density functional theory and time-dependent density functional theory have supported the proposed oxygenation reaction mechanism, involving a single electron-transfer and the formation of a light emitter through a charge-transfer-induced luminescence process. This research enhances the understanding of bioluminescence systems across various organisms (Bo-Wen Ding & Yajun Liu, 2017).

Medical Applications: Albuminuria Measurement

A novel method for measuring urinary albumin concentrations utilizes the reaction between human albumin and Watasenia luciferin. This method, important for diagnosing diabetic nephropathy, indicates a new principle for urinary albumin measurement that differs from traditional methods like immunoturbidimetry and high-performance liquid chromatography (T. Ishimoto et al., 2022).

Bioluminescence System of Firefly Squid

In the "firefly squid" Watasenia scintillans, the bioluminescence system comprises luciferin (coelenterazine disulfate), a membrane-bound luciferase, ATP, Mg2+, and molecular oxygen. The light-emitting reaction is hypothesized to involve a rapid base/luciferase-catalyzed enolization, adenylation by ATP, and the formation of a dioxetanone intermediate through the addition of molecular oxygen, which then decomposes to yield the light emitter in the excited state (F. I. Tsuji, 2005).

Properties

Molecular Formula |

C25H21N3O9S2 |

|---|---|

Molecular Weight |

571.6 g/mol |

IUPAC Name |

[4-[6-benzyl-5-[[2-(4-sulfooxyphenyl)acetyl]amino]pyrazin-2-yl]phenyl] hydrogen sulfate |

InChI |

InChI=1S/C25H21N3O9S2/c29-24(15-18-6-10-20(11-7-18)36-38(30,31)32)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(13-9-19)37-39(33,34)35/h1-13,16H,14-15H2,(H,26,28,29)(H,30,31,32)(H,33,34,35) |

InChI Key |

OIGFBCOUXJVZJQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)OS(=O)(=O)O)C4=CC=C(C=C4)OS(=O)(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (3S,4R)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B1238667.png)